2-(4-nitrophenyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15-14/h1-9,15H |
InChI Key |
XQPZWUIUIIIIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Nitrophenyl 1h Indole and Its Derivatives
Classical Fischer Indole (B1671886) Synthesis and Modern Catalytic Adaptations for 2-Arylindoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring. wikipedia.org The classical approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 2-(4-nitrophenyl)-1H-indole, the reaction would theoretically proceed between 4-nitrophenylhydrazine (B89600) and an appropriate carbonyl compound, such as phenacyl chloride, followed by cyclization. The reaction is typically promoted by Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids such as zinc chloride. wikipedia.org
The mechanism commences with the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A subsequent protonation step facilitates a mdpi.commdpi.com-sigmatropic rearrangement, a key step that forms a new C-C bond. The resulting diimine intermediate undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole core. wikipedia.org
Modern adaptations have sought to improve the scope, efficiency, and mildness of the Fischer synthesis. A significant development is the Buchwald modification, which utilizes a palladium catalyst to cross-couple aryl bromides with hydrazones, generating the N-arylhydrazone intermediate in situ. wikipedia.orgorganic-chemistry.org This method expands the range of accessible starting materials. Furthermore, researchers have developed catalytic versions using chiral phosphoric acids, which can achieve enantioselective synthesis of indole derivatives, a crucial aspect for pharmaceutical applications. chemistryviews.org These catalytic systems work by controlling the geometry of the transition state during the cyclization step. chemistryviews.org
| Method | Catalyst/Reagent | Key Features | Reference(s) |
| Classical Fischer Synthesis | Brønsted or Lewis Acids (e.g., H₂SO₄, PPA, ZnCl₂) | Well-established, versatile, often requires harsh conditions. | wikipedia.org |
| Buchwald Modification | Palladium Catalyst | Cross-coupling of aryl bromides and hydrazones, milder conditions. | wikipedia.orgorganic-chemistry.org |
| Catalytic Asymmetric Variant | Chiral Phosphoric Acid | Enantioselective synthesis of indoles with chiral centers. | chemistryviews.org |
Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation
Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, including 2-arylindoles. These methods offer high efficiency and functional group tolerance for the formation of key C-C and C-N bonds.
Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Suzuki coupling of a 2-haloindole with a 4-nitrophenylboronic acid or, conversely, a 2-indolylboronic acid with 1-halo-4-nitrobenzene provides a direct route to the this compound skeleton. Another powerful palladium-catalyzed method is the Heck reaction, which can be employed in tandem with cyclization. For example, the reaction of 2-(2-bromophenyl)-1-alkyl-1H-indoles can undergo an intramolecular Heck cyclization to form indeno[1,2-b]indol-10(5H)-ones. beilstein-journals.org
Gold catalysts have also emerged for the synthesis of 2-substituted indoles. The cyclization of o-alkynylnitroarenes, promoted by a gold catalyst like IPrAuCl, can furnish the indole ring, although the success can be dependent on the specific substrates used. mdpi.com Copper-catalyzed reactions are also widely used, for instance, in the N-arylation of the indole nitrogen, allowing for the synthesis of a wide array of N-substituted derivatives. rsc.orgresearchgate.net Recent advances have also shown that iron can catalyze the cyclization of nitroalkanes to form 3-arylindoles, demonstrating the expanding toolbox of transition metals for indole synthesis. mdpi.com
| Catalyst System | Reaction Type | Application | Reference(s) |
| Palladium(0) complexes | Suzuki, Heck, Buchwald-Hartwig | C-C and C-N bond formation for core structure and derivatization. | wikipedia.orgmdpi.combeilstein-journals.orgresearchgate.net |
| Copper(I/II) salts | Ullmann Condensation, N-Arylation | Synthesis of N-arylindole derivatives. | mdpi.comrsc.orgresearchgate.net |
| Gold(I) complexes | Cyclization of alkynes | Synthesis of 2-substituted indoles from o-alkynylnitroarenes. | mdpi.com |
| Iron salts | Reductive Cyclization | Synthesis of 3-arylindoles from nitroalkanes. | mdpi.com |
One-Pot Multicomponent Strategies for Indole Ring Construction
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and purification steps. mdpi.com Several MCRs have been developed for the synthesis of substituted indoles and related heterocycles.
A notable example is the microwave-promoted, one-pot, three-component synthesis of N-arylindoles. rsc.orgresearchgate.net This process involves an initial Fischer indolization followed by a copper(I)-catalyzed N-arylation in the same vessel. rsc.orgresearchgate.net The use of a simple Cu₂O/K₃PO₄ catalyst system in an environmentally friendly solvent like ethanol (B145695) makes this approach particularly attractive. rsc.orgresearchgate.net Microwave irradiation significantly accelerates the reaction, reducing the total time to under an hour. rsc.orgresearchgate.net This strategy allows for the rapid assembly of diverse N-arylindoles from readily available hydrazines, ketones/aldehydes, and aryl iodides. rsc.orgresearchgate.net
Other MCRs have been developed that, while not directly producing this compound, highlight the versatility of this approach. For example, a one-pot protocol involving an organocatalyzed Mannich reaction-cyclization sequence between succinaldehyde, an aromatic amine, and an aldehyde (such as 4-nitrobenzaldehyde) can produce substituted pyrrole-3-carbaldehydes, which are structurally related to indoles. nih.gov Similarly, three-component reactions of an aldehyde, 1H-tetrazol-5-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile can yield complex fused heterocyclic systems containing an indole moiety. mdpi.com
Metal-Free and Organocatalytic Approaches in the Synthesis of Substituted Indoles
The drive towards greener and more sustainable chemistry has spurred the development of metal-free and organocatalytic synthetic methods. google.com These approaches avoid the cost and potential toxicity associated with residual transition metals in the final products.
One innovative metal-free method for obtaining indole derivatives proceeds in two steps from aryl triazoles. mdpi.com The first step involves a Dimroth equilibrium, nitrogen extrusion, and Wolff rearrangement, leading to an N-aryl ethene-1,1-diamine (B14131556) intermediate. This intermediate is then cyclized in the presence of iodine to form the target 1H-indole. mdpi.com
Organocatalysis, which uses small organic molecules to accelerate reactions, has also been successfully applied to indole synthesis and functionalization. google.comrsc.org For example, a one-pot cascade process for the direct C3 alkenylation of indoles with enals can be achieved using morpholine (B109124) and trifluoroacetic acid (TFA) as catalysts. rsc.org This reaction proceeds through a cascade of bromination, Michael-type Friedel-Crafts alkylation, and rearrangement to form a new C(sp²)-C(sp²) bond at the indole C3 position with high stereoselectivity. rsc.org While this functionalizes the C3 position, the principles demonstrate the power of organocatalysis to construct complex indole derivatives under mild, metal-free conditions. The enantioselective conjugate addition of nitromethane (B149229) to substrates can also be achieved using organocatalysts, a reaction type relevant for introducing nitro-functionalized side chains. frontiersin.org
| Approach | Catalyst/Reagent | Key Transformation | Advantages | Reference(s) |
| Triazole Ring-Opening | Iodine | Cyclization of an ethene-1,1-diamine intermediate. | Metal-free synthesis of the indole core. | mdpi.com |
| Cascade Alkenylation | Morpholine / TFA | Direct C3-alkenylation of indoles with enals. | Metal-free C-C bond formation. | rsc.org |
| Asymmetric Conjugate Addition | Chiral Organocatalysts | Enantioselective introduction of functional groups. | High stereocontrol, metal-free. | chemistryviews.orgfrontiersin.org |
Photochemical Synthetic Routes to this compound Derivatives
The this compound (NPI) chromophore is particularly interesting for its photochemical properties, serving as a potential photolabile protecting group (PPG). nii.ac.jpresearchgate.net The synthesis of NPI derivatives is therefore crucial for developing new photo-responsive tools for biological and chemical applications.
A specific synthetic route to NPI derivatives has been reported, starting from commercially available materials. nii.ac.jp The synthesis of key compounds, such as caged benzoic acid equivalents, can be illustrated by the following sequence:
Nitration: Selective nitration of a starting bromo-ketone affords the corresponding nitro-bromo-ketone. nii.ac.jp
Reduction: The ketone moiety is then reduced to an alcohol. nii.ac.jp
Further Elaboration: The NPI core can be further functionalized. For instance, a carboxylic acid group can be introduced on the indole nitrogen to enhance water solubility, which is critical for biological applications. nii.ac.jp
Upon photolysis, these "caged" compounds can release a molecule of interest, such as benzoic acid, in moderate yields. researchgate.net Interestingly, the photolysis of certain NPI derivatives in the presence of air can lead to an "artificial breathing-type reaction," where CO₂ is eliminated and O₂ is absorbed, transforming a CH₂COOH group on the indole nitrogen into a formyl (CHO) group. researchgate.net This transformation highlights the complex and useful photochemical reactivity of the NPI scaffold. These photochemical methods are particularly valuable for creating molecules that can be activated by light, including near-infrared (NIR) two-photon irradiation, which is less damaging to living tissues. beilstein-journals.org
Comprehensive Spectroscopic and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq For 2-(4-nitrophenyl)-1H-indole, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework and the connectivity between the indole (B1671886) and nitrophenyl rings.
In the ¹H NMR spectrum, distinct signals would be expected for the protons on the indole ring system and the 4-nitrophenyl substituent. The N-H proton of the indole typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons of the indole ring would appear in the range of δ 7.0-7.7 ppm, with their specific shifts and coupling patterns revealing their positions. The protons on the 4-nitrophenyl ring would exhibit a characteristic AA'BB' system due to symmetry, appearing as two distinct doublets in the range of δ 7.7-8.3 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the indole ring would resonate in the aromatic region (δ 110-140 ppm). The carbon atom attached to the nitro group (C4' of the phenyl ring) would be significantly deshielded, appearing at a downfield shift (δ > 145 ppm), while the carbon directly linking the two ring systems (C2 of the indole) would also be found at a downfield position. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for indole and nitrophenyl moieties.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole N-H | >10 (broad singlet) | - |
| Indole C2 | - | ~138 |
| Indole C3 | ~6.8 (doublet) | ~101 |
| Indole C4 | ~7.6 (doublet) | ~121 |
| Indole C5 | ~7.2 (triplet) | ~123 |
| Indole C6 | ~7.1 (triplet) | ~120 |
| Indole C7 | ~7.6 (doublet) | ~112 |
| Indole C3a | - | ~129 |
| Indole C7a | - | ~137 |
| Phenyl C1' | - | ~139 |
| Phenyl C2'/C6' | ~7.8 (doublet) | ~127 |
| Phenyl C3'/C5' | ~8.2 (doublet) | ~124 |
| Phenyl C4' | - | ~147 |
Vibrational Spectroscopy (Infrared and Raman) in Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq
The IR spectrum of this compound would be dominated by several key absorptions. A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. rsc.org The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The most characteristic signals for the 4-nitrophenyl group are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear near 1520 cm⁻¹ and 1345 cm⁻¹, respectively. rsc.orgresearchgate.net The C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ range.
Raman spectroscopy would provide complementary information, particularly for the symmetric non-polar bonds, and would also show characteristic bands for the nitro group and the aromatic ring systems.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | ~3400 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | Stretch | 1600-1450 |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1345 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics and π-π* Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure and conjugated π-systems. The spectrum of this compound is expected to show intense absorptions corresponding to π-π* transitions within the aromatic indole and nitrophenyl systems.
The parent 2-phenyl-1H-indole compound exhibits a strong absorption maximum around 310 nm. nist.gov The introduction of the electron-withdrawing nitro group (NO₂) at the para position of the phenyl ring is expected to cause a bathochromic (red) shift of this absorption maximum. This is due to the extension of the conjugated system and the potential for intramolecular charge transfer (ICT) from the electron-rich indole moiety to the electron-deficient nitrophenyl ring. An additional absorption band at a shorter wavelength, characteristic of the nitrophenol chromophore, may also be observed. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and the study of its fragmentation pathways. The molecular formula of this compound is C₁₄H₁₀N₂O₂. nih.gov
The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its calculated monoisotopic mass of 238.0742 g/mol . nih.gov The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. A primary fragmentation pathway would be the loss of the nitro group (NO₂, 46 Da) to give a fragment ion at m/z 192. Another possible fragmentation is the loss of NO (30 Da) followed by CO (28 Da). Cleavage of the bond between the indole and phenyl rings could also occur, leading to ions corresponding to the indole cation (m/z 117) and the nitrophenyl cation (m/z 122).
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the searched literature, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.comacs.org
Advanced Spectroscopic Probes for Mechanistic Intermediates: Transient Absorption Spectroscopy
Transient absorption spectroscopy is an advanced pump-probe technique used to study short-lived excited states and reaction intermediates on timescales from femtoseconds to microseconds. edinst.com This method is particularly valuable for understanding the photochemical pathways of molecules like this compound.
Upon photoexcitation with a UV laser pulse, nitroaromatic compounds are known to undergo very rapid intersystem crossing from the initial singlet excited state (S₁) to the lowest triplet state (T₁). nih.govnih.gov For this compound, transient absorption spectroscopy would allow for the direct observation of the T₁ state, which would have its own characteristic absorption spectrum. By monitoring the decay of the T₁ absorption and the appearance of new signals over time, the subsequent reactions of this excited state, such as electron transfer, proton transfer, or other photochemical transformations, can be elucidated. nih.gov This technique is crucial for understanding the mechanisms of photoreactivity and photostability in nitro-containing indole systems. nih.gov
Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenyl 1h Indole
Quantum Chemical Calculations for Electronic Structure, Frontier Molecular Orbitals, and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of 2-(4-nitrophenyl)-1H-indole. These calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals.
The electronic properties of indole (B1671886) and its derivatives are of significant interest. The indole ring system can be found in a vast number of biologically and industrially important compounds researchgate.net. DFT calculations at the B3LYP/6-311+G** level of theory have been used to investigate the stability of indole isomers, revealing relationships between their thermochemical parameters (enthalpy, entropy, and Gibbs free energy) and their relative stabilities researchgate.net.
A key aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electrical transport properties researchgate.net. A larger HOMO-LUMO gap generally indicates greater stability and lower chemical reactivity researchgate.net.
Table 1: Calculated Electronic Properties of a Structurally Related Indole Derivative (Data for (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one)
| Property | Value | Method | Reference |
| HOMO Energy | - | B3LYP/6–311 G++(d,p) | nih.gov |
| LUMO Energy | - | B3LYP/6–311 G++(d,p) | nih.gov |
| HOMO-LUMO Gap | 2.80 eV | B3LYP/6–311 G++(d,p) | nih.gov |
Note: Specific calculated energy values for HOMO and LUMO were not provided in the source material, only the energy gap.
Conformational Analysis and Intermolecular Interaction Studies
In a study of the related compound (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, the dihedral angle between the indole ring system and the nitro-substituted benzene (B151609) ring was found to be 37.64 (16)° in the crystal structure nih.gov. This non-planar conformation is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between the two aromatic systems. It is expected that this compound would also adopt a non-planar conformation for similar reasons.
Intermolecular interactions play a vital role in the supramolecular chemistry and crystal engineering of organic compounds. For indole derivatives, hydrogen bonding is a significant interaction. The N-H group of the indole ring can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. In the crystal structure of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains nih.gov. Additionally, weaker interactions such as C—H⋯O, C—H⋯π, and π–π stacking interactions contribute to the formation of a three-dimensional network nih.gov. These types of interactions are also anticipated to be important in the crystal packing of this compound.
Predictive Modeling of Spectroscopic Parameters
Computational methods can be employed to predict various spectroscopic parameters for this compound, including NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption maxima. These theoretical predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of the compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using DFT calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. While specific computational data for this compound is not available in the provided sources, experimental ¹H NMR data has been reported. The experimental spectrum in CDCl₃ shows a singlet for the indole NH proton at 11.73 ppm and signals for the aromatic protons in the range of 6.49-8.26 ppm asianpubs.org. Theoretical calculations would aim to reproduce these experimental values.
Vibrational Frequencies: The vibrational spectrum of this compound can be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the peaks observed in the experimental IR and Raman spectra. Experimental IR data for this compound shows a characteristic N-H stretching vibration at 3451 cm⁻¹, aromatic C-H stretching at 3062 cm⁻¹, and asymmetric and symmetric N-O stretching of the nitro group at 1490 cm⁻¹ and 1338 cm⁻¹, respectively asianpubs.org. Computational studies on similar molecules have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. The calculations can provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The experimental UV-Vis spectrum of this compound shows a maximum absorption at 283.5 nm asianpubs.org. For the structurally similar (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, the experimental spectrum shows a strong absorption band at 396 nm, attributed to a π–π* transition, and another band at 269 nm associated with the electron-withdrawing nitro group nih.gov. TD-DFT calculations on this related molecule would likely predict absorption maxima in reasonable agreement with these experimental values.
Table 2: Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Value | Reference |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | 11.73 (s, 1H, NH), 8.26-8.24 (d, 2H), 8.06-8.04 (d, 2H), 7.58-7.56 (d, 1H), 7.47-7.45 (d, 1H), 7.18-7.14 (t, 1H), 7.05-7.01 (t, 1H), 6.49 (s, 1H) | asianpubs.org |
| IR (KBr) | Wavenumber (ν) | 3451 cm⁻¹ (N-H str.), 1490 cm⁻¹ (asym N-O str.), 1338 cm⁻¹ (sym N-O str.) | asianpubs.org |
| UV-Vis | λmax | 283.5 nm | asianpubs.org |
Computational Elucidation of Reaction Mechanisms and Energy Landscapes
Computational chemistry offers a powerful lens through which to view the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface (PES), researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of reaction kinetics and selectivity.
While specific computational studies on the reaction mechanisms of this compound were not found in the search results, the general approaches are well-established. For instance, the synthesis of substituted 2-phenyl-1H-indoles can be achieved through various methods, and computational studies could be used to compare the energy profiles of these different synthetic routes.
The reactivity of the indole nucleus is a key aspect that can be explored computationally. The indole ring is known to be electron-rich and susceptible to electrophilic substitution, typically at the C3 position. However, the presence of the 4-nitrophenyl group at the C2 position will influence the electron density distribution and thus the regioselectivity of such reactions. DFT calculations can be used to determine the relative energies of the intermediates formed from electrophilic attack at different positions on the indole ring, thereby predicting the most likely site of reaction.
Furthermore, the nitro group on the phenyl ring can undergo various transformations, such as reduction to an amino group. Computational studies can model the mechanism of such reductions, for example, by catalytic hydrogenation. These calculations would involve determining the structures and energies of the species involved in the catalytic cycle, including the adsorption of the molecule on the catalyst surface and the stepwise addition of hydrogen atoms.
The exploration of the energy landscape for a given reaction involves locating all relevant stationary points (reactants, products, intermediates, and transition states) on the PES. The energy differences between these points provide the reaction energies and activation barriers. This information is crucial for understanding why a particular reaction proceeds and what factors might be tuned to improve its efficiency or selectivity. For complex reactions, computational methods can uncover intricate, multi-step pathways that might not be apparent from experimental observations alone.
Chemical Reactivity and Mechanistic Pathways of 2 4 Nitrophenyl 1h Indole
Electrophilic and Nucleophilic Aromatic Substitution on the Indole (B1671886) and Nitrophenyl Moieties
The chemical reactivity of 2-(4-nitrophenyl)-1H-indole is characterized by the distinct electronic properties of its two constituent aromatic systems: the electron-rich indole nucleus and the electron-deficient nitrophenyl ring. This duality governs the regioselectivity and feasibility of aromatic substitution reactions.
Indole Moiety: Electrophilic Aromatic Substitution
The indole ring is a highly reactive aromatic system, with an electron density significantly greater than that of benzene (B151609), making it prone to electrophilic aromatic substitution (EAS). pearson.comresearchgate.net The reaction rate for indole in EAS can be up to 10¹³ times greater than that of benzene. pearson.com This enhanced reactivity is due to the nitrogen atom's lone pair of electrons, which are delocalized into the bicyclic π-system.
Theoretical and experimental studies consistently show that electrophilic attack occurs preferentially at the C3 position of the indole nucleus. researchgate.netsemanticscholar.org This preference is attributed to the superior stability of the cationic intermediate (arenium ion) formed upon attack at C3. The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring portion of the indole. Attack at the C2 position would lead to a less stable intermediate where the benzene ring's aromatic sextet is broken.
Common electrophilic substitution reactions for indoles include:
Halogenation: Introduction of halogen atoms (Cl, Br, I).
Nitration: Introduction of a nitro group (-NO₂). A method for regioselective nitration at the C3 position uses trifluoroacetyl nitrate (B79036) (CF₃COONO₂) under non-acidic conditions. nih.gov
Alkylation and Acylation (Friedel-Crafts type reactions): Introduction of alkyl or acyl groups. researchgate.net
Azo coupling: Reaction with diazonium salts, which typically occurs at the C3 position. rsc.org Evidence suggests that this reaction proceeds via initial electrophilic attack at the C3-position, followed by rearrangement if that position is already substituted. rsc.org
For this compound, the C3 position is unsubstituted and thus the primary site for electrophilic attack. The presence of the bulky 2-(4-nitrophenyl) group may exert some steric hindrance, but the electronic favorability of C3 substitution remains the dominant factor.
Nitrophenyl Moiety: Nucleophilic Aromatic Substitution
In contrast to the indole ring, the 4-nitrophenyl moiety is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is a powerful electron-withdrawing group, which reduces the electron density of the benzene ring, making it a poor nucleophile.
However, this electron deficiency makes the nitrophenyl ring susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org For an SₙAr reaction to occur, two main conditions must be met:
The aromatic ring must be activated by strong electron-withdrawing groups.
There must be a good leaving group (typically a halide) on the ring. wikipedia.org
The nitro group is an excellent activating group for SₙAr reactions, particularly when positioned ortho or para to the leaving group. wikipedia.orglibretexts.org This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org In the case of this compound, there is no inherent leaving group on the nitrophenyl ring. However, if a derivative, such as 2-(2-chloro-4-nitrophenyl)-1H-indole, were used, nucleophilic attack would be highly favored at the position of the chlorine atom (C2 of the phenyl ring), which is ortho to the nitro group. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgnih.gov While the classic SₙAr mechanism is stepwise, some studies suggest that concerted mechanisms may also be common, particularly for heterocyclic systems or with good leaving groups. nih.gov
| Ring Moiety | Preferred Reaction Type | Most Reactive Position(s) | Role of Substituent |
| Indole | Electrophilic Aromatic Substitution (EAS) | C3 | The indole nitrogen activates the ring. |
| Nitrophenyl | Nucleophilic Aromatic Substitution (SₙAr) | ortho and para to the nitro group (requires leaving group) | The nitro group activates the ring for nucleophilic attack and deactivates it for electrophilic attack. |
Photochemical Reaction Mechanisms: Electron Transfer Processes and Subsequent Transformations
The presence of both an electron-donating indole moiety and a potent electron-accepting nitrophenyl group within the same molecule suggests a high propensity for photoinduced electron transfer (PET). mdpi.compreprints.orgresearchgate.net PET is a fundamental photochemical process where an electron is transferred from an excited state of a donor molecule to an acceptor molecule. mdpi.com
In the case of this compound, the indole chromophore can act as the initial light-absorbing species and the electron donor, while the nitrophenyl group serves as the electron acceptor. The general mechanism can be described as follows:
Photoexcitation: The indole moiety absorbs a photon of UV light, promoting it to an electronically excited state (Indole*). The indole chromophore possesses low-lying singlet excited states, primarily of ¹Lₐ and ¹Lₑ character, which are readily populated upon UV irradiation. nih.gov
Electron Transfer: In the excited state, the indole is a much stronger reducing agent. An electron is transferred from the excited indole moiety to the ground-state nitrophenyl moiety. This oxidative PET process results in the formation of a charge-separated state, consisting of an indole radical cation and a nitrophenyl radical anion. mdpi.compreprints.org
Indole–Ar–NO₂ + hν → Indole–Ar–NO₂ → Indole⁺˙–Ar–NO₂⁻˙*
The efficiency and rate of this electron transfer are governed by factors such as the distance and orientation between the donor and acceptor, the solvent polarity, and the thermodynamic driving force of the reaction. preprints.orgresearchgate.net Studies on similar donor-acceptor systems, such as 4-(nitrophenyl)-dihydropyridines, have shown that this intramolecular electron transfer can be extremely efficient, often completely quenching the fluorescence of the donor chromophore. nih.gov
Subsequent Transformations: The generated radical ions are highly reactive species and can undergo various subsequent chemical transformations. The specific reaction pathway depends on the reaction conditions, including the solvent and the presence of other reagents. Possible transformations include:
Proton Transfer: Intramolecular proton transfer can occur within the charge-separated species, potentially leading to the formation of neutral, rearranged intermediates. nih.gov
Radical Cyclization: In appropriately substituted analogues, intramolecular radical cyclization can occur. For instance, photochemical activation of N-(2-chlorobenzoyl)indoles can lead to reductive Heck-type cyclizations through the formation of radical intermediates. nih.gov
Charge Recombination: The radical ions can recombine to return to the ground state, releasing energy as heat. This is often a competing deactivation pathway.
The photochemistry of nitroaromatic compounds is complex and can also involve the excited state of the nitro group itself, which can lead to reactions such as hydrogen abstraction or oxygen transfer. However, in donor-acceptor systems like this compound, the PET pathway is often the dominant deactivation mechanism for the lowest excited states.
Reduction and Oxidation Chemistry of the Nitro and Indole Groups
Reduction of the Nitro Group
The reduction of an aromatic nitro group is one of the most common and synthetically useful transformations in organic chemistry, providing a reliable route to primary aromatic amines. wikipedia.org The nitro group of this compound can be readily reduced to the corresponding amino group, yielding 2-(4-aminophenyl)-1H-indole. This transformation is a key step in the synthesis of various biologically active compounds and materials.
A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com
| Reagent / Conditions | Description |
| Catalytic Hydrogenation (H₂/Pd/C) | A widely used and efficient method. Palladium on carbon (Pd/C) is a common catalyst. This method is clean but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Raney Ni) | Raney nickel is another effective catalyst, often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |
| Metal/Acid (Fe, Zn, Sn in HCl or AcOH) | The use of metals like iron, zinc, or tin in the presence of an acid is a classic and robust method for nitro group reduction. commonorganicchemistry.com Zinc powder with an acid is considered a mild method. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | SnCl₂ provides a mild method for reducing nitro groups and is tolerant of many other functional groups. commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |
Oxidation of the Indole Group
The electron-rich indole nucleus is susceptible to oxidation. The oxidation of 2-arylindoles, such as this compound, can lead to several different products depending on the oxidant and reaction conditions. Common oxidation products include oxindoles, 3-hydroxyindolenines, or ring-opened products. nih.govresearchgate.net
Formation of 2-Aryl-3-hydroxyindolenines: The direct oxidation of 2-arylindoles can yield 3-hydroxyindolenines. However, these compounds can be unstable and prone to rearrangement or overoxidation. nih.gov A biocatalytic approach using flavin-dependent monooxygenases (FDMOs) has been developed for the stereoselective oxidation of various 2-arylindoles to their corresponding 3-hydroxyindolenine products in good yields and high enantiomeric purity. nih.govnih.gov This enzymatic method offers excellent chemoselectivity, avoiding overoxidation. nih.gov
Formation of 2-Arylbenzoxazinones: A novel and efficient method for the oxidative cleavage and rearrangement of 2-arylindoles involves the use of Oxone as the sole oxidant. rsc.org This reaction proceeds to form valuable 2-aryl-4H-3,1-benzoxazin-4-ones in high yields. The reaction is atom-economical and tolerates a wide range of functional groups. rsc.org
Formation of 2-Oxindoles: Direct oxidation of the indole C2 position can lead to the formation of 2-oxindoles. This transformation often requires specific reagents, as oxidation typically favors the C3 position. researchgate.net
Cycloaddition and Annulation Reactions Involving the Indole Nucleus
The C2-C3 double bond of the indole nucleus possesses alkene-like character and can participate in various cycloaddition and annulation reactions, often leading to the construction of complex, polycyclic molecular architectures. These reactions typically result in the dearomatization of the indole's pyrrole (B145914) ring.
[3+2] Cycloaddition Reactions
Dearomative [3+2] cycloadditions are a powerful strategy for synthesizing cyclopentane-fused indoline (B122111) scaffolds. acs.orgacs.org In these reactions, the indole C2-C3 double bond acts as the 2π-electron component (dipolarophile), reacting with a 3-atom component (1,3-dipole).
Reaction with Azomethine Ylides: Catalytic, enantioselective [3+2] cycloadditions between 3-nitroindoles and azomethine ylides have been reported. rsc.org These reactions, often catalyzed by copper complexes, can establish multiple contiguous stereocenters with high diastereo- and enantioselectivity, forming complex pyrroloindoline structures. rsc.org
Reaction with Allyl Cations: Unprotected indoles can undergo [3+2] cycloaddition with dithioallyl cations under strongly acidic conditions to afford cyclopentannulated adducts with excellent control of selectivity. acs.org
Base-Controlled Cycloadditions: The reaction between 3-nitroindoles and fumaric acid amide esters can be controlled by the choice of base to yield diverse functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org
While many examples utilize 3-substituted indoles (e.g., 3-nitroindole) to activate the system towards dearomatization, the unsubstituted C3-position in this compound would likely react as a nucleophile with an appropriate 1,3-dipole precursor.
[4+2] Cycloaddition (Diels-Alder) Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The indole ring can participate in this reaction either as the diene or the dienophile, although its aromaticity presents a thermodynamic barrier.
Indole as Dienophile: The C2-C3 double bond can act as a dienophile, reacting with a conjugated diene. This pathway is more common and is facilitated by electron-withdrawing groups on the indole nitrogen.
Indole as Diene: To act as a diene, the indole must react across the C2-C3 and C3a-C4 positions, which is less common and often requires harsh conditions or specific substrate modifications to overcome the aromatic stabilization energy.
Annulation Reactions
Annulation reactions involve the formation of a new ring onto an existing one. Various transition-metal-catalyzed annulation reactions have been developed to construct fused indole systems.
Rhodium-Catalyzed Annulations: Rh(III)-catalyzed C-H activation and annulation of indoles with alkynes or other partners can produce a diverse range of indole-fused heterocyclic compounds. researchgate.net
Larock Indole Synthesis: While primarily a method for synthesizing indoles from anilines and alkynes, the principles of palladium-catalyzed heteroannulation are central to many ring-forming strategies. wikipedia.org
Redox-Neutral Annulations: Acid-catalyzed redox-neutral annulation cascades between indoles and aminobenzaldehydes can produce polycyclic azepinoindoles in a single step. acs.orgrsc.org
For this compound, these reactions would offer pathways to construct novel polycyclic frameworks by building onto the indole core, leveraging the reactivity of the N-H or C-H bonds under catalytic conditions.
Functional Applications in Advanced Chemical Systems
Development as Photolabile Protecting Groups (Photocages)
The 2-(4-nitrophenyl)-1H-indole (NPI) framework is a key component in the design of photolabile protecting groups, often referred to as photocages. nii.ac.jp These molecular systems allow for the spatiotemporal control over the release of bioactive molecules, a critical tool in physiological studies. nii.ac.jp By masking a bioactive compound with an NPI-based photocage, its function is temporarily inhibited. Subsequent exposure to light triggers the removal of the protecting group, releasing the active molecule with high precision. nii.ac.jp A notable derivative, the 2-(4-nitrophenyl)-1H-indolyl-3-methyl (NPIM) chromophore, has been synthesized and demonstrated as a versatile photocage for various compounds.
Principles of One-Photon and Two-Photon Uncaging
NPI-based photocages are engineered to respond to both one-photon (1P) and two-photon (2P) excitation. nii.ac.jp One-photon uncaging typically involves the absorption of a single high-energy photon, often in the UV or visible light spectrum, to initiate the cleavage process.
Two-photon uncaging provides significant advantages, particularly in biological systems. nii.ac.jp It relies on the simultaneous absorption of two lower-energy photons, usually in the near-infrared (NIR) range. acs.org This approach offers deeper tissue penetration, reduced light scattering, and lower phototoxicity compared to UV light. nii.ac.jp The quadratic dependence of the two-photon absorption process confines the uncaging event to a minute focal volume, affording exceptional three-dimensional spatial resolution. lanl.govucf.edu The design of NPI-based chromophores leverages the strong electron-donating character of the indole (B1671886) nitrogen atom to enhance 2P responsiveness. nii.ac.jp
| Property | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging |
| Excitation | Single high-energy photon (UV-Visible) | Simultaneous absorption of two lower-energy photons (NIR) |
| Tissue Penetration | Limited | Deeper |
| Spatial Resolution | Lower | High (confined to focal volume) |
| Phototoxicity | Higher risk, especially with UV light | Reduced |
Mechanistic Insights into Photochemical Release of Substrates
The photochemical release of substrates from NPI-based photocages is a complex process initiated by light absorption. Upon excitation, the nitroaromatic moiety plays a crucial role in the subsequent chemical transformations that lead to the cleavage of the bond holding the "caged" substrate.
For derivatives of the core this compound, the proposed mechanism often involves a homolytic cleavage. nii.ac.jp This process is distinct from the heterolytic mechanisms common to many other photocages. Benefiting from this homolytic cleavage pathway, NPI-caged compounds can efficiently release a variety of leaving groups (LGs), including not only acids but also those that are typically considered poor leaving groups, such as alcohols and free amines, directly. nii.ac.jp Following the release of the substrate, the remaining chromophore can undergo further reactions; in some instances, it is detected as an aldehyde product, which may be formed by the interaction of a methyl radical intermediate with oxygen. nii.ac.jp
Utilization in Controlled Chemical Release and Optical Probes
The ability to trigger the release of molecules with light makes NPI-based photocages valuable tools for controlled chemical release. nii.ac.jp This technology has been successfully applied to cage and release benzoic acid. nii.ac.jp The capacity to directly release alcohols and amines without the need for intermediate carbonate or carbamate (B1207046) linkages expands the potential applications of NPI photocages in biological studies, where precise delivery of such functional groups is often required. nii.ac.jp
Furthermore, the inherent spectroscopic properties of the NPI chromophore allow it to function as an optical probe. The changes in fluorescence or absorption upon uncaging can be monitored to track the release event, providing real-time information about the concentration and location of the released substrate. This dual functionality as both a delivery system and a reporter makes it a powerful tool for investigating dynamic chemical and biological processes.
Role as Chromophores and Fluorophores in Optoelectronic Applications
The this compound structure embodies a classic donor-π-acceptor (D-π-A) architecture, which is fundamental to many organic electronic materials. The electron-rich indole ring acts as the donor, the phenyl ring serves as part of the π-conjugated bridge, and the electron-withdrawing nitro group functions as the acceptor. This intramolecular charge transfer character gives rise to its distinct optical properties.
As a chromophore, it absorbs light in the UV-visible region. The specific absorption wavelength can be tuned by modifying the substitution pattern on the indole or phenyl rings, thereby altering the energy of the electronic transitions. Indole and its derivatives are known to exhibit fluorescence, and their emission properties are often sensitive to the local environment, making them useful as fluorescent probes. acs.org The combination of strong absorption and potential for fluorescence makes the this compound scaffold a candidate for use in organic optoelectronic devices where light absorption and emission are critical functions.
Potential in Nonlinear Optics (NLO) and Photonic Materials
Organic molecules with significant donor-π-acceptor character, like this compound, are of great interest for applications in nonlinear optics (NLO). mdpi.comnih.gov NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. This behavior is governed by the molecular hyperpolarizability, a measure of how easily the electron cloud of the molecule can be distorted by an electric field.
The significant intramolecular charge transfer from the indole donor to the nitrophenyl acceptor in this molecule suggests it may possess a large first hyperpolarizability (β), a key requirement for second-order NLO effects like second-harmonic generation (SHG). mdpi.com Materials capable of SHG can double the frequency of incident light. Research on related D-π-A indole derivatives has shown that they can exhibit good NLO behavior. mdpi.com The incorporation of chromophores like this compound into polymers can lead to photonic materials with stable and outstanding NLO properties, making them promising for the development of advanced optoelectronic and photonic devices. mdpi.com
Application as Scaffolds in the Design of Receptor/Enzyme Modulators (Mechanistic Investigations)
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com The 2-arylindole substructure, which is central to this compound, has been identified as a key pharmacophore in the development of various receptor and enzyme modulators.
While specific studies focusing solely on this compound as an enzyme modulator are specific, research on structurally similar compounds provides mechanistic insights. For instance, the 2-arylindole scaffold has been crucial in developing selective inhibitors for enzymes like 15-lipoxygenase (ALOX15). mdpi.com In these cases, the 2-arylindole core is considered an "allosteric determinant," responsible for the selective inhibition of one of the enzyme's functions. mdpi.com Mechanistic studies, including enzyme kinetics and molecular docking, have shown that indole derivatives can bind to allosteric sites on an enzyme, inducing conformational changes that modulate its catalytic activity rather than competing with the substrate at the active site. mdpi.comnih.gov The N-H group of the indole ring can also play a vital role, often participating in key hydrogen bonding interactions within the binding site. The versatility of the indole scaffold allows for systematic chemical modification to explore structure-activity relationships and optimize potency and selectivity for a given biological target.
| Enzyme/Receptor Target Class | Role of Indole Scaffold | Mechanistic Aspect |
| 15-Lipoxygenase (ALOX15) | Allosteric determinant | Binds to an allosteric site, inducing conformational changes that selectively inhibit enzyme activity. |
| Tyrosinase | Core structure for inhibitors | The indole moiety contributes to binding in the enzyme's active site, leading to mixed-type inhibition. |
| Kinases | ATP-competitive inhibition | The azaindole isostere acts as a hinge-binding motif, crucial for affinity at the ATP-binding site. |
| Indoleamine 2,3-dioxygenase | Effector binding | Binds to a secondary site on the enzyme, modulating catalytic parameters (Km and Vmax) without direct competition with the substrate. nih.gov |
Mechanistic Studies of Efflux Pump Inhibition
Multidrug resistance in bacteria is a significant global health threat, largely driven by the overexpression of efflux pumps. nih.gov These membrane proteins actively extrude a wide range of antibiotics from the bacterial cell, rendering the treatments ineffective. frontiersin.orgnih.gov Efflux Pump Inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of conventional antibiotics. mdpi.com The indole scaffold is a recognized pharmacophore in the development of EPIs, and compounds like this compound are investigated for this potential.
The primary targets for EPIs in Gram-negative bacteria are the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa. nih.govresearchgate.net These are complex tripartite systems comprising an inner membrane protein (e.g., AcrB, MexB), a periplasmic adapter protein (e.g., AcrA, MexA), and an outer membrane channel (e.g., TolC, OprM). nih.gov
While direct mechanistic studies on this compound are not extensively detailed in available literature, the mechanism of inhibition can be inferred from studies of analogous indole-based EPIs and general RND pump inhibitors. The prevailing mechanisms involve:
Competitive Inhibition: Many EPIs are also substrates of the efflux pump. They compete with antibiotics for binding to the transporter protein (e.g., AcrB or MexB). mdpi.com By occupying the binding site, the EPI prevents the extrusion of the antibiotic. Molecular docking studies suggest that EPIs can bind within a hydrophobic pocket in the transporter, stabilized by π-stacking interactions with aromatic residues like phenylalanine. nih.gov
Non-Competitive Inhibition and Allosteric Effects: Some inhibitors bind to sites on the pump distinct from the substrate-binding pocket. This binding can induce conformational changes that lock the transporter in a non-functional state, preventing the cyclical conformational changes—often described as access, binding, and extrusion states—necessary for pumping substrates out of the cell. nih.govnih.gov This "functional rotation" mechanism is critical for the pump's activity, and its disruption is a key inhibitory strategy. nih.gov
Disruption of Pump Assembly or Energy Transduction: EPIs can also interfere with the proper assembly of the tripartite complex or disrupt the proton motive force that powers the pump's activity. mdpi.com For instance, compounds can interfere with the interaction between the inner membrane transporter and the periplasmic adapter protein, a crucial linkage for the pump's function. nih.govresearchgate.net
The this compound molecule possesses features conducive to these mechanisms. The planar indole ring can engage in hydrophobic and π-stacking interactions within the pump's binding pockets, while the polar nitro group could form specific electrostatic interactions that stabilize the bound state.
| Inhibition Mechanism | Description | Potential Contribution of this compound Moiety |
|---|---|---|
| Competitive Binding | Inhibitor competes with antibiotic for the substrate binding pocket on the RND transporter (e.g., AcrB, MexB). | The hydrophobic indole core can occupy the binding pocket, engaging in π-stacking with phenylalanine residues. |
| Stabilization of Non-Functional Conformation | Inhibitor binds to the transporter and prevents the conformational cycling required for substrate extrusion. | Specific hydrogen bonds or electrostatic interactions from the indole N-H or nitro group could lock the protein in an inactive state. |
| Disruption of Protein-Protein Interactions | Inhibitor interferes with the assembly of the tripartite pump complex (e.g., MexA-MexB interaction). | Binding at the interface of pump components could sterically hinder their proper association. |
Molecular Recognition and Binding Interactions with Biological Macromolecules
The ability of this compound to interact with biological macromolecules is governed by the distinct chemical properties of its indole and nitrophenyl moieties. These interactions are fundamental to its potential therapeutic applications, including as an anticancer agent targeting proteins like tubulin and DNA topoisomerases.
Interactions with Tubulin: Several 2-phenyl-1H-indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com Molecular docking simulations have elucidated the specific interactions that stabilize this binding:
The indole N-H group typically acts as a hydrogen bond donor, forming a key hydrogen bond with the side chain of α-Threonine 179 (αThr179) . nih.gov
The 2-phenyl ring (in this case, the nitrophenyl group) extends into a hydrophobic region, establishing interactions with the side chains of residues such as β-Lysine 254 (βLys254) and β-Leucine 248 (βLeu248) . nih.gov
π-Hole Interactions: A crucial and specific interaction involving the 4-nitrophenyl group is the π-hole interaction. The strong electron-withdrawing nature of the nitro group creates a region of positive electrostatic potential on the nitrogen atom. nih.govnih.gov This "π-hole" can engage in highly directional and energetically favorable noncovalent interactions with electron-rich atoms (lone pairs), such as the oxygen of carbonyl groups in peptide backbones or the sulfur in methionine residues. nih.gov
Studies on related nitroaromatic ligands have shown these interactions to be significant, with calculated interaction energies of approximately -4.0 to -5.0 kcal/mol. nih.gov For example, a 7-nitro-1H-indole derivative has been observed in a protein crystal structure forming a short N···O contact (2.81 Å) with the sulfur atom of Methionine 304 (Met-304) . nih.gov This type of interaction is distinct from and can be as strong as a conventional hydrogen bond, contributing significantly to the binding affinity and specificity of the ligand. nih.gov
Interactions with DNA Topoisomerase II: The planar indole ring is a classic DNA intercalating scaffold. Indole derivatives, specifically indenoindoles, have been shown to insert between DNA base pairs, with a preference for AT-rich sequences. nih.gov This intercalation can inhibit the function of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication. These compounds stabilize the covalent complex formed between topoisomerase II and DNA, leading to double-strand breaks and ultimately triggering apoptosis in cancer cells. nih.gov The this compound structure is consistent with compounds that could exhibit this mode of action, targeting the DNA-enzyme complex.
| Biological Target | Interacting Moiety of Compound | Key Interacting Residues/Components | Type of Interaction | Binding Energy Contribution (if known) |
|---|---|---|---|---|
| Tubulin (Colchicine Site) | Indole N-H | αThr179 | Hydrogen Bond | N/A |
| 2-(4-nitrophenyl) group | βLys254, βLeu248 | Hydrophobic Interactions | N/A | |
| Various Proteins (general) | Nitro group (N atom) | Methionine (Sulfur atom) | π-Hole Interaction | ~ -5 kcal/mol nih.govnih.gov |
| Peptide Backbone (Carbonyl Oxygen) | ||||
| DNA | Planar Indole Ring System | AT-rich base pairs | Intercalation / π-stacking | N/A |
Structure Activity Relationship Sar Studies of 2 4 Nitrophenyl 1h Indole Derivatives
Influence of Substituent Position and Electronic Properties on Reactivity and Photochemistry
The reactivity and photochemical behavior of the 2-(4-nitrophenyl)-1H-indole scaffold are highly sensitive to the nature and position of substituents on the indole (B1671886) ring. The electronic properties of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a pivotal role in modulating the electron density of the heterocyclic system, thereby influencing its interaction with other molecules and with light.
Reactivity: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C3 position. researchgate.netresearchgate.net The presence of substituents can either enhance or diminish this reactivity.
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) groups increase the electron density of the indole ring, activating it for electrophilic attack. This generally increases the rate of reaction.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or carbonyl (-C=O) decrease the electron density of the indole ring. openmedicinalchemistryjournal.com This deactivates the ring, making electrophilic substitution more sluggish. nih.gov For instance, nitration of an unsubstituted indole requires non-acidic agents to prevent polymerization, while a 2-methylindole (B41428) derivative can be nitrated under acidic conditions, which protonates the C3 position and directs the incoming electrophile to the C5 position. researchgate.net
Photochemistry: The indole nucleus is a natural chromophore, and its photophysical properties are strongly influenced by substituents. nih.gov Studies on 4-substituted indoles have shown a clear trend: EWGs tend to shift the maximum absorbance wavelength (λmax) to the red (longer wavelengths), while EDGs cause a blue shift (shorter wavelengths). ijcrt.org This tunability is critical for the development of fluorescent probes and sensors. In donor-π-acceptor (D-π-A) molecules based on the indole scaffold, the electronic push-pull effect of different substituents leads to varied red-shifted emissions, impacting their fluorescence properties. nih.gov The 4-nitrophenyl group itself acts as a strong electron-withdrawing component, significantly influencing the electronic transitions of the entire molecule.
| Substituent Type | Position on Indole Ring | Effect on Reactivity (Electrophilic Substitution) | Effect on Photochemistry (λmax) | Example Group |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | C4, C5, C6 | Activation (Increased Reactivity) | Blue Shift (Hypsochromic) | -CH3, -OH, -OCH3 |
| Electron-Withdrawing Group (EWG) | C4, C5, C6 | Deactivation (Decreased Reactivity) | Red Shift (Bathochromic) ijcrt.org | -CN, -CHO, -NO2 |
| Halogens | C4, C5, C6 | Deactivation (Inductive Effect) | Variable (Red Shift often observed) | -F, -Cl, -Br |
Stereochemical Considerations and their Impact on Molecular Interactions
While the parent this compound molecule is planar and achiral, stereoisomerism can be introduced into its derivatives, which has profound implications for their molecular interactions and biological activity. nih.gov The three-dimensional arrangement of atoms is critical for a molecule's ability to bind to specific, chiral biological targets like enzymes and receptors. wikipedia.org Stereoisomerism in this class of compounds can arise in two primary forms: point chirality and axial chirality.
Point Chirality: This occurs when a substituent introduced to the indole or phenyl ring contains a chiral center (typically a carbon atom bonded to four different groups). For example, the introduction of a 3-(2-nitro-1-phenylethyl) group creates a stereocenter, and the resulting enantiomers can adopt different conformations that influence intermolecular interactions, such as N—H⋯π bonds. academie-sciences.fr The specific spatial arrangement of each enantiomer will dictate its fit within a biological target. Studies on various chiral drugs have shown that one enantiomer (the eutomer) often possesses the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even cause adverse effects. nih.gov
Axial Chirality (Atropisomerism): The 2-phenylindole (B188600) core is a biaryl system linked by a C-C single bond. Free rotation around this bond can be hindered by the presence of bulky substituents at the positions ortho to the bond (i.e., on the indole N1 or C3 positions and the phenyl C2' or C6' positions). If the energy barrier to rotation is high enough, stable, non-interconverting rotational isomers called atropisomers can be isolated. nih.govmdpi.com These atropisomers are stereoisomers that exhibit axial chirality and can exist as enantiomers or diastereomers. mdpi.com The synthesis of such indole-based atropisomers is an active area of research, as the fixed spatial orientation of the two aromatic rings can lead to highly selective interactions with biological targets. nih.govresearchgate.net For instance, N-aryl indoles with bulky groups on the N-phenyl ring can form a stable N-C chiral axis. nih.gov The distinct three-dimensional shape of each atropisomer determines how it interacts with chiral macromolecules, affecting its biological function. nih.govjapsonline.com
The biological activity of stereoisomers can differ significantly due to stereoselective absorption, distribution, metabolism, and target binding. wikipedia.org Therefore, the synthesis and evaluation of enantiomerically pure derivatives are crucial steps in drug development to harness the therapeutic benefits of the active stereoisomer.
Systematic Structural Modifications on the Indole Ring System
Modifications to the indole ring itself, including substitutions at the nitrogen atom (N1) and various carbon atoms (C3, C5, C6, C7), are a primary strategy for exploring the SAR of this compound derivatives.
N1-Substitution: The hydrogen atom on the indole nitrogen can be replaced with various groups. N-alkylation or N-arylation can influence the molecule's lipophilicity, steric profile, and ability to act as a hydrogen bond donor. In a study of N-phenylindole derivatives as antitubercular agents, substitutions on the N-phenyl group were explored, showing that the position of the substituent on this ring was critical for activity.
C3-Substitution: As the most nucleophilic position, C3 is a common site for modification. semanticscholar.org Introducing substituents at this position can significantly impact biological activity. For example, SAR studies on indole-3-carboxamides have shown that this functional group is crucial for antimalarial activity.
C5-Substitution: The C5 position is another key site for modification. The introduction of groups like methoxy (-OCH3) or halogens (-F, -Cl) at this position has been shown to modulate the anti-inflammatory and COX-2 inhibitory activity of related 2-phenylindole derivatives. researchgate.net
Fused Ring Systems: Expanding the indole core by fusing other rings can also lead to potent compounds. For instance, creating tetrahydro-β-carbolinone or dihydropyrazino[1,2-a]indolone systems has been used to develop inhibitors of MAP-kinase-activated kinase 2 (MK2).
| Position of Modification | Type of Modification | Observed Impact on Properties/Activity | Reference Example |
|---|---|---|---|
| N1 | Alkylation / Arylation | Alters lipophilicity and steric bulk; crucial for antitubercular activity. | N-phenyl, N-benzyl |
| C3 | Introduction of functional groups | Carboxamide group found to be decisive for antimalarial activity. | -carboxamide, -alkyl, -aryl |
| C5 | Substitution with halogens or EDGs | Modulates anti-inflammatory and COX-2 inhibitory activity. | -F, -Cl, -CH3, -OCH3 |
| C2/C3 or C6/C7 | Annulation (Ring Fusion) | Creation of novel heterocyclic systems with specific enzyme inhibitory activity. | Tetrahydro- nih.govmdpi.comdiazepino[1,2-a]indolones |
Chemical Variations on the 4-Nitrophenyl Moiety
The 4-nitrophenyl group at the C2 position is a defining feature of the parent compound, but its modification offers another avenue for SAR exploration. The strong electron-withdrawing nature of the nitro group significantly influences the electronic character of the entire molecule.
Replacement of the Nitro Group: Substituting the nitro group with other functionalities can dramatically alter the compound's properties. Replacing it with an electron-donating group, such as an amino (-NH2) or hydroxyl (-OH) group, would fundamentally change the electronic distribution and could lead to different biological activities. For example, 2-(4-aminophenyl)-1H-indole has shown potent antibacterial activity. A methylsulfonyl (-SO2CH3) group has been used as a bioisostere for the nitro group in the development of anti-inflammatory agents with selective COX-2 inhibition. researchgate.net
Positional Isomers: Moving the nitro group to the ortho or meta position of the phenyl ring would change the steric and electronic environment around the C2-phenyl bond, potentially affecting both the molecule's conformation and its interaction with biological targets. Studies have shown that 2-(3-nitrophenyl)-1H-indole exhibits potent antibacterial activity against specific strains.
Additional Substituents: Introducing other substituents onto the 4-nitrophenyl ring can further refine the molecule's activity. Adding halogens, alkyl, or alkoxy groups can modulate factors like lipophilicity, metabolic stability, and binding affinity. The design of novel p-nitrophenyl hydrazones as multi-target anti-inflammatory agents has demonstrated the utility of further substitution on the nitrophenyl ring.
| Type of Variation | Specific Modification | Potential Impact | Example Moiety |
|---|---|---|---|
| Replacement of Nitro Group | -NO2 → -NH2 | Changes electronic properties from EWG to EDG; introduces H-bond donor capability; alters biological target. | 2-(4-aminophenyl)-1H-indole |
| Replacement of Nitro Group | -NO2 → -SO2CH3 | Maintains EWG character; acts as a bioisostere for developing selective COX-2 inhibitors. researchgate.net | 2-(4-methylsulfonylphenyl)-1H-indole |
| Positional Isomerism | 4-nitrophenyl → 3-nitrophenyl | Alters steric and electronic profile; leads to different biological activity spectrum. | 2-(3-nitrophenyl)-1H-indole |
| Additional Substitution | Addition of other groups to the phenyl ring | Fine-tunes lipophilicity, solubility, and binding interactions. | 2-(3-chloro-4-nitrophenyl)-1H-indole |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Diversified Analogues
The synthesis of 2-arylindoles, including 2-(4-nitrophenyl)-1H-indole, has traditionally relied on methods like the Fischer indole (B1671886) synthesis. While effective, these classical approaches often involve harsh reaction conditions and the use of hazardous reagents. nih.govmdpi.com The future of synthesizing diversified analogues of this compound lies in the development of novel and sustainable methodologies that are not only efficient but also environmentally benign.
A significant area of focus is the advancement of transition-metal-catalyzed cross-coupling reactions . eurasiareview.com Techniques employing catalysts based on palladium, copper, rhodium, and ruthenium have shown considerable promise in the synthesis of functionalized indoles. nih.gov Future research will likely concentrate on developing catalysts that offer higher turnover numbers, operate under milder conditions, and utilize more abundant and less toxic metals. scilit.com Furthermore, the exploration of C-H activation strategies presents a powerful and atom-economical approach to indole synthesis, minimizing the need for pre-functionalized starting materials. nih.gov
The diversification of analogues is another key objective. By developing synthetic routes that tolerate a wide range of functional groups, researchers can create libraries of this compound derivatives with tailored electronic and steric properties for various applications. This includes the synthesis of multi-substituted indoles, which are often challenging to prepare using conventional methods. mdpi.com The table below summarizes some emerging sustainable synthetic approaches for 2-arylindoles.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Transition-Metal Catalysis | Use of catalysts like Palladium, Copper, Rhodium, Ruthenium. nih.gov | High efficiency and selectivity, milder reaction conditions. |
| C-H Activation | Direct functionalization of C-H bonds. nih.gov | Atom economy, reduced waste, simplified starting materials. |
| Photocatalysis | Utilization of visible light as an energy source. dergipark.org.tr | Energy efficiency, mild reaction conditions, environmentally friendly. |
| Green Solvents | Use of water, PEGs, 2-MeTHF. scilit.commdpi.com | Reduced environmental impact, improved safety. |
| Multicomponent Reactions | Combining three or more reactants in a single step. francis-press.comnih.gov | High efficiency, molecular diversity, reduced purification steps. |
Exploration of Advanced Spectroscopic Techniques for Elucidating Excited-State Dynamics
A thorough understanding of the excited-state dynamics of this compound is crucial for its application in photochemistry and materials science. The interplay between the indole donor and the nitrophenyl acceptor moieties suggests complex photophysical behavior, including the potential for charge transfer states. Future research will heavily rely on advanced spectroscopic techniques to unravel these intricate processes on ultrafast timescales.
Time-Resolved Fluorescence Spectroscopy , including Time-Correlated Single Photon Counting (TCSPC), will be instrumental in characterizing the emissive properties of this compound and its analogues. mdpi.comnih.gov These techniques can determine fluorescence lifetimes, quantum yields, and provide insights into the nature of the emitting state. mdpi.com The complexity of indole's fluorescence, which can involve multiple excited states (¹La and ¹Lb), necessitates such detailed investigations to understand how the nitrophenyl substituent modulates these states. mdpi.commdpi.com
The combination of these experimental techniques with high-level quantum chemical calculations will be essential for a comprehensive understanding. Theoretical modeling can help to assign the observed transient spectra and to elucidate the structures and energies of the various excited states and the conical intersections that govern the non-radiative decay pathways. mdpi.com
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Femtosecond Transient Absorption Spectroscopy (fs-TAS) | Observation of transient species, reaction intermediates, and their kinetics on ultrafast timescales. nih.govindexcopernicus.com | Elucidation of intramolecular charge transfer, intersystem crossing, and other photophysical processes. |
| Time-Resolved Fluorescence Spectroscopy | Determination of fluorescence lifetimes, quantum yields, and characterization of emissive states. mdpi.comnih.gov | Understanding the influence of the nitrophenyl group on the fluorescence properties of the indole core. |
| Quantum Chemical Calculations | Prediction of excited-state energies, structures, and potential energy surfaces. mdpi.com | Aiding in the interpretation of experimental data and providing a deeper theoretical understanding of the photophysics. |
Expanding the Scope of Applications in Photochemical Catalysis and Smart Materials
The unique electronic and photophysical properties of this compound make it a promising candidate for a range of applications in photochemical catalysis and the development of smart materials.
In the realm of photochemical catalysis , the nitroaromatic moiety suggests potential as a photosensitizer. Nitroarenes can undergo photocatalytic activation, and this property could be harnessed in novel synthetic transformations. nih.govscilit.com Future research could explore the use of this compound and its derivatives as catalysts in light-driven reactions, such as oxidations, reductions, or cycloadditions. The indole core can also be modified to tune the compound's redox potentials and absorption spectrum for specific catalytic applications.
The development of smart materials is another exciting avenue. The compound's structure is reminiscent of donor-π-acceptor (D-π-A) systems, which are known to exhibit interesting optical and electronic properties. mdpi.comresearchgate.net This opens up possibilities for applications in:
Organic Light-Emitting Diodes (OLEDs): Indole and carbazole (B46965) derivatives are widely used in OLEDs as host materials or emitters due to their charge-transporting properties and high photoluminescence quantum yields. By modifying the structure of this compound, it may be possible to develop new materials for more efficient and stable OLEDs. dergipark.org.trmdpi.com
Fluorescent Probes and Sensors: The fluorescence of the indole scaffold is sensitive to the local environment. researchgate.net This property can be exploited to design fluorescent probes for detecting specific analytes or changes in environmental parameters like pH. mdpi.com The nitro group can act as a quenching or modulating unit, providing a mechanism for a "turn-on" or ratiometric fluorescence response.
Photochromic Materials: The potential for light-induced changes in the electronic structure of this compound could be explored for the development of photochromic materials, which change their color upon exposure to light. eurasiareview.com
A particularly promising application that has already seen some exploration is the use of this compound derivatives as photolabile protecting groups (photocages) . indexcopernicus.com These molecules can be attached to a bioactive compound, rendering it inactive. Upon irradiation with light, the protecting group is cleaved, releasing the active compound with high spatial and temporal control. indexcopernicus.com The development of photocages that can be activated by visible or near-infrared light is a significant goal to minimize photodamage in biological systems. indexcopernicus.com
| Application Area | Potential Role of this compound | Future Research Focus |
| Photochemical Catalysis | Photosensitizer for light-driven reactions. nih.govscilit.com | Exploring catalytic activity in various organic transformations. |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material. dergipark.org.trmdpi.com | Synthesis of derivatives with optimized charge transport and emission properties. |
| Fluorescent Probes | Sensing platform for analytes or environmental changes. mdpi.comresearchgate.net | Design of probes with high sensitivity and selectivity. |
| Photochromic Materials | Photo-responsive molecular switch. eurasiareview.com | Investigation of light-induced structural and color changes. |
| Photolabile Protecting Groups | Light-triggered release of bioactive molecules. indexcopernicus.com | Development of photocages with improved one- and two-photon uncaging cross-sections. |
Integration of Advanced Computational Design and Machine Learning for Predictive Material Science
The traditional approach to materials discovery, which relies heavily on trial-and-error experimentation, is often time-consuming and resource-intensive. The integration of advanced computational design and machine learning offers a paradigm shift towards a more predictive and efficient approach to discovering novel materials based on the this compound scaffold.
Computational modeling , using techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict the geometric, electronic, and photophysical properties of new this compound derivatives before they are synthesized. nih.gov This allows for the in silico screening of large virtual libraries of compounds to identify candidates with desired characteristics, such as specific absorption and emission wavelengths, high quantum yields, or appropriate redox potentials for photocatalysis. nih.gov
Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models can further accelerate the discovery process. nih.govmdpi.com By training ML algorithms on existing experimental data for indole derivatives and nitroaromatic compounds, it is possible to develop predictive models for a variety of properties, including biological activity, toxicity, and material performance. scilit.comindexcopernicus.com For example, QSAR models could be developed to predict the photochemical activity or the efficiency of new this compound-based compounds in OLEDs. nih.gov
This data-driven approach can guide synthetic efforts by prioritizing the most promising candidates for experimental validation, thereby saving time and resources. dergipark.org.trresearchgate.net The synergy between computational prediction and experimental synthesis will be crucial for the rapid development of next-generation materials derived from this compound.
| Computational Approach | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | Prediction of electronic structure, absorption/emission spectra, and excited-state properties. nih.gov | Rational design of derivatives with tailored optoelectronic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between molecular structure and photochemical or biological activity. nih.gov | Predictive models for toxicity, photosensitizing efficiency, and other properties. |
| Machine Learning (ML) | High-throughput screening of virtual compound libraries and prediction of material properties. dergipark.org.trindexcopernicus.com | Accelerated discovery of novel materials for specific applications. |
Q & A
Q. What are the established synthetic routes for 2-(4-nitrophenyl)-1H-indole, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis of this compound typically involves transition metal-catalyzed cross-coupling or electrophilic substitution reactions. For example, Pd-mediated methodologies enable the introduction of the 4-nitrophenyl group at the indole C2 position using pre-functionalized indole precursors . Optimization strategies include:
- Catalyst Screening : Testing Pd(PPh₃)₄ or RhCl₃ for improved yield and regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures purity .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
Methodological Answer: Discrepancies in spectral interpretation often arise from tautomerism or solvent effects. To address this:
- Tautomer Identification : Use 2D NMR (¹H-¹³C HSQC, NOESY) to distinguish between keto-enol or indole-protonated forms.
- Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts.
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., as in ) resolves ambiguities in molecular geometry .
Advanced Research Questions
Q. What experimental approaches can elucidate the photochemical behavior of this compound derivatives, particularly in light-driven CO₂/O₂ exchange reactions?
Methodological Answer: Photolysis studies (e.g., ) reveal that UV irradiation induces CO₂ release and O₂ absorption via nitro-group-mediated redox cycles. Key methodologies include:
- Time-Resolved Spectroscopy : Monitor transient intermediates using laser flash photolysis.
- Gas Chromatography (GC) : Quantify CO₂/O₂ evolution under controlled light conditions.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict excited-state pathways and validate experimental kinetics .
Q. How can researchers evaluate the pharmacological potential of this compound derivatives while addressing toxicity concerns?
Methodological Answer: A multi-stage workflow is recommended:
- In Silico Screening : Use PASS software () to predict bioactivity (e.g., diuretic or anticancer properties).
- In Vitro Assays : Test cytotoxicity via MTT assays (as in ) against cancer cell lines (e.g., HeLa, MCF-7).
- Toxicity Profiling : Acute toxicity studies in rodent models (OECD guidelines) classify compounds as "low-toxic" (LD₅₀ > 500 mg/kg) .
- SAR Analysis : Modify substituents (e.g., replacing nitro with methoxy groups) to balance efficacy and safety .
Q. What strategies are effective in analyzing intermolecular interactions (e.g., hydrogen bonding, π-stacking) in this compound crystals?
Methodological Answer: Single-crystal X-ray diffraction ( ) reveals non-classical interactions:
Q. How can conflicting data on nitro-group reactivity in this compound be reconciled during catalytic reduction studies?
Methodological Answer: Contradictions in reduction outcomes (e.g., partial vs. complete nitro-to-amine conversion) arise from catalyst choice and reaction milieu. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
